2-(5-acetyl-3-thienyl)-N-benzylacetamide
Beschreibung
2-(5-Acetyl-3-thienyl)-N-benzylacetamide is a synthetic small molecule featuring an N-benzylacetamide core substituted with a 5-acetylthiophene group at the 2-position. The compound’s structure combines a thienyl moiety—a heterocyclic ring known for enhancing electronic and binding properties in medicinal chemistry—with a benzylacetamide scaffold, which is frequently employed in kinase inhibitors and anticancer agents . For example, 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide () was prepared by reacting N-arylacetamides with nitro-substituted benzimidazolamines in acetonitrile under reflux .
The acetyl group on the thienyl ring likely enhances metabolic stability and target binding, as seen in structurally related compounds like KIM-161 (), where substituent modifications significantly influenced cytotoxicity .
Eigenschaften
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)14-7-13(10-19-14)8-15(18)16-9-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSCPBOQINQQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Key Findings :
- KIM-161 demonstrated potent cytotoxicity via downregulation of BRK, FLT, and JAK kinases, diverging from tubulin/Src inhibition seen in its parent pharmacophore (2-biphenyl-4-yl-N-benzylacetamide) .
- The morpholinoethoxy-pyridylacetamide derivative () exists in polymorphic forms (Forms A, B, C) with enhanced solubility and kinase inhibitory properties .
- Nitrobenzimidazolylacetamide () exhibited regioisomer-dependent activity, with the 6-nitro isomer (75% yield) showing distinct NMR shifts compared to the 5-nitro analog .
Structure-Activity Relationships (SAR)
- Substituent Position: In benzodiazepinone analogs (), the N-benzyl group was less selective than a simple benzyl group, highlighting the impact of N-substituents on target specificity .
- Heterocyclic Replacement : Replacing the biphenyl ring in 2-biphenyl-4-yl-N-benzylacetamide with a heterocyclic imidazole (KIM-161) improved cytotoxicity by 10-fold, emphasizing the role of heteroaromatic rings in binding .
- Electron-Withdrawing Groups : Nitro groups () and acetyl moieties (as in the target compound) enhance metabolic stability and π-π stacking with target proteins .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
